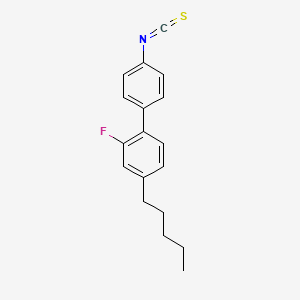
2-Fluoro-4'-isothiocyanato-4-pentyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl is a chemical compound with the molecular formula C24H22FNS It is a biphenyl derivative characterized by the presence of a fluorine atom and an isothiocyanato group attached to the biphenyl structure, along with a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of the Aryl Halide: The starting material, an aryl halide, is prepared by introducing a halogen atom (such as fluorine) into the biphenyl structure.
Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Introduction of the Isothiocyanato Group:
Industrial Production Methods
Industrial production of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, reaction temperature, and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and isothiocyanato group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The biphenyl structure allows for further coupling reactions, enabling the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Applications De Recherche Scientifique
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying molecular mechanisms in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4’-isothiocyanato-4-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a pentyl chain.
2-Fluoro-4’-isothiocyanato-4-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a pentyl chain.
2-Fluoro-4’-isothiocyanato-4-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of a pentyl chain.
Uniqueness
The uniqueness of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl lies in its specific combination of functional groups and the length of the pentyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
144562-03-8 |
|---|---|
Formule moléculaire |
C18H18FNS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-fluoro-1-(4-isothiocyanatophenyl)-4-pentylbenzene |
InChI |
InChI=1S/C18H18FNS/c1-2-3-4-5-14-6-11-17(18(19)12-14)15-7-9-16(10-8-15)20-13-21/h6-12H,2-5H2,1H3 |
Clé InChI |
MTRSZRLKUJXNRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)N=C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


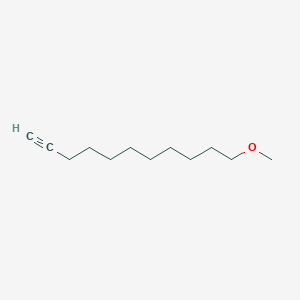
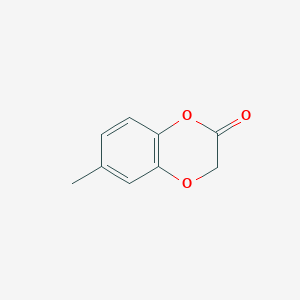
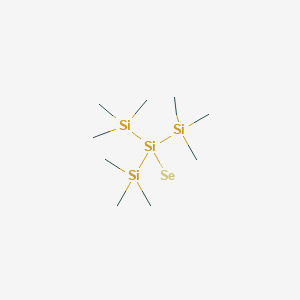
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
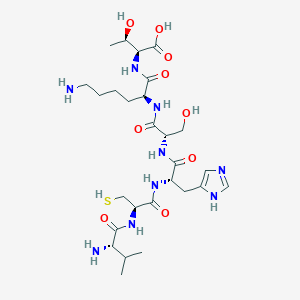
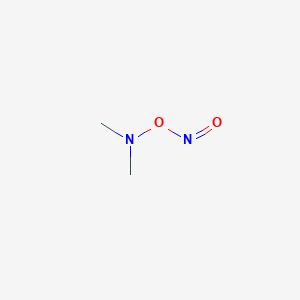
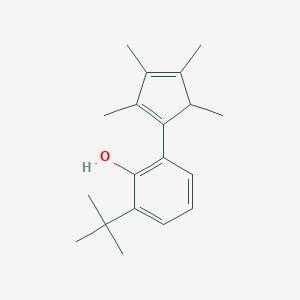
![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
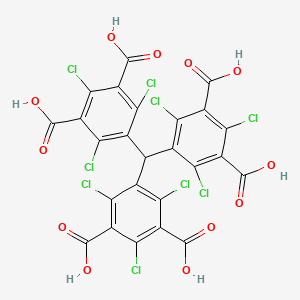
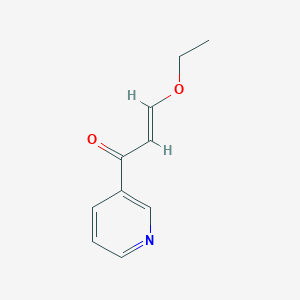
![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
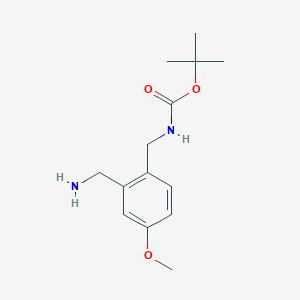
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
